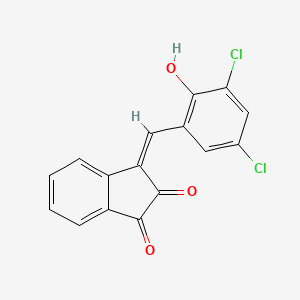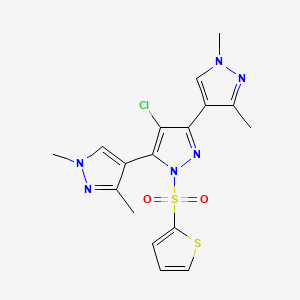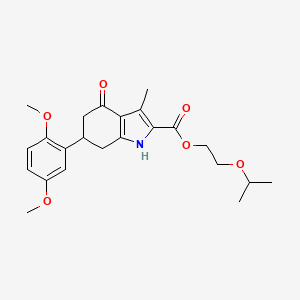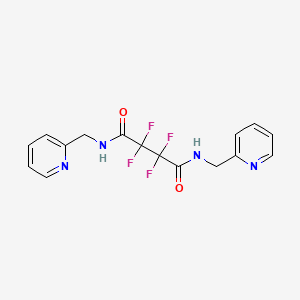![molecular formula C21H19ClN2O5S2 B4617657 5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617657.png)
5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
The compound belongs to the thiazolidinone class, which is known for a wide range of biological activities. It is synthesized for various studies, including spectroscopic characterization, theoretical calculations, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazolidinone derivatives involves multi-step chemical reactions, starting from specific phenyl or benzyl compounds, which are then subjected to conditions facilitating the formation of the thiazolidinone core. This process often includes refluxation with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol to form the desired thiazolidin-4-one derivatives (Patel et al., 2010).
Molecular Structure Analysis
Molecular structure determination is commonly performed using techniques such as X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy. These methods provide insights into the geometrical parameters, crystal packing, and intermolecular interactions of the compound. Studies often compare experimental data with theoretical calculations, such as density functional theory (DFT) to validate the molecular structure (Benhalima et al., 2011).
Chemical Reactions and Properties
Thiazolidinones undergo various chemical reactions, forming complexes with different metals and participating in cycloaddition reactions. Their electrochemical behavior has been studied using cyclic voltammetry, showcasing the potential for diverse chemical reactivity (Beloglazkina et al., 2007).
Physical Properties Analysis
The physical properties, including the crystal packing and hydrogen bonding patterns, are crucial for understanding the stability and solubility of the compound. X-ray diffraction techniques, along with Hirshfeld surface analysis, provide detailed information on the solid-state structure and intermolecular interactions (Khelloul et al., 2016).
Chemical Properties Analysis
The chemical properties of thiazolidinones, such as their reactivity, electronic structure, and potential as ligands for metal complexes, are investigated through spectroscopic methods and theoretical calculations. Studies focus on vibrational frequencies, frontier molecular orbitals, and NBO analysis to elucidate the chemical behavior and reactivity of these compounds (Toubal et al., 2017).
Applications De Recherche Scientifique
Synthesis and Molecular Structure
The synthesis and detailed molecular structure analysis of compounds closely related to the specified chemical, such as thiazolidinone derivatives, have been a significant focus of research. For instance, a study on the synthesis of a similar compound, ARNO, highlights the compound's crystal structure determined by X-ray diffraction and ab initio calculations at Hartree–Fock and density functional theory levels. This research provides foundational knowledge on the synthesis routes and structural characterization essential for further applications of similar thiazolidinone derivatives (Benhalima et al., 2011).
Antimicrobial Activity
Thiazolidinone derivatives have been investigated for their potential antimicrobial properties. Studies on similar compounds demonstrate moderate antimicrobial activities against selected bacterial and fungal species. This suggests that modifications to the thiazolidinone core, such as those in the specified chemical, could yield compounds with valuable antimicrobial properties, offering a basis for developing new antimicrobial agents (Vinusha et al., 2015).
Antitubercular and Antimicrobial Agents
Further research into thiazolidinone derivatives explores their synthesis for antitubercular and antimicrobial applications. A study reported the synthesis of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives, demonstrating their antibacterial, antifungal, and antitubercular activities. This indicates the potential of thiazolidinone derivatives, including those similar to the specified compound, as bases for developing treatments against tuberculosis and other microbial infections (Samadhiya et al., 2014).
Supramolecular Self-Assembly
The supramolecular self-assembly of thiazolidinone derivatives driven by hydrogen bonding and π–hole interactions is another area of interest. Research on the synthesis of 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives, similar to the specified compound, shows their ability to form stable supramolecular frameworks. These findings are critical for understanding how thiazolidinone derivatives can be used in materials science and nanotechnology for creating organized structures with specific properties (Andleeb et al., 2017).
Propriétés
IUPAC Name |
(5Z)-5-[[2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S2/c1-3-23-20(25)19(31-21(23)30)12-14-11-15(24(26)27)4-7-18(14)29-9-8-28-16-5-6-17(22)13(2)10-16/h4-7,10-12H,3,8-9H2,1-2H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMBENPLNYRXQF-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC(=C(C=C3)Cl)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC(=C(C=C3)Cl)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2-chloro-4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4617576.png)
![methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4617579.png)

![7,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4617592.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4617602.png)


![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4617633.png)

![2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4617644.png)
![2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4617658.png)
![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4617676.png)